3,3'-(3,7-Dimethylocta-2,6-dienylidene)bis(1H-indole)
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Overview
Description
3,3’-(3,7-Dimethylocta-2,6-dienylidene)bis(1H-indole) is a complex organic compound with the molecular formula C26H28N2 and a molecular weight of 368.51392 This compound is characterized by its unique structure, which includes two indole units connected by a 3,7-dimethylocta-2,6-dienylidene linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(3,7-Dimethylocta-2,6-dienylidene)bis(1H-indole) typically involves the reaction of indole derivatives with appropriate dienylidene precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,3’-(3,7-Dimethylocta-2,6-dienylidene)bis(1H-indole) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
3,3’-(3,7-Dimethylocta-2,6-dienylidene)bis(1H-indole) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3’-(3,7-Dimethylocta-2,6-dienylidene)bis(1H-indole) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3,3’-(3,7-Dimethyl-2,6-octadienylidene)bis(1H-indole)
- 3,3’-(3,7-Dimethylocta-2,6-dienylidene)bis(1H-indole)
Uniqueness
3,3’-(3,7-Dimethylocta-2,6-dienylidene)bis(1H-indole) is unique due to its specific structural features and the resulting chemical properties.
Properties
CAS No. |
94135-09-8 |
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Molecular Formula |
C26H28N2 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
3-[(2E)-1-(1H-indol-3-yl)-3,7-dimethylocta-2,6-dienyl]-1H-indole |
InChI |
InChI=1S/C26H28N2/c1-18(2)9-8-10-19(3)15-22(23-16-27-25-13-6-4-11-20(23)25)24-17-28-26-14-7-5-12-21(24)26/h4-7,9,11-17,22,27-28H,8,10H2,1-3H3/b19-15+ |
InChI Key |
PDIXICHEAZLDNO-XDJHFCHBSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/C(C1=CNC2=CC=CC=C21)C3=CNC4=CC=CC=C43)/C)C |
Canonical SMILES |
CC(=CCCC(=CC(C1=CNC2=CC=CC=C21)C3=CNC4=CC=CC=C43)C)C |
Origin of Product |
United States |
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